1-(3-methylidenepiperidin-1-yl)-2-(oxolan-2-yl)ethan-1-one
Description
The compound 1-(3-methylidenepiperidin-1-yl)-2-(oxolan-2-yl)ethan-1-one features a ketone core linked to two distinct heterocyclic moieties: a 3-methylidenepiperidinyl group and an oxolan-2-yl (tetrahydrofuran) group.
Properties
IUPAC Name |
1-(3-methylidenepiperidin-1-yl)-2-(oxolan-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10-4-2-6-13(9-10)12(14)8-11-5-3-7-15-11/h11H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNTYUBOXDZHJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C(=O)CC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylidenepiperidin-1-yl)-2-(oxolan-2-yl)ethan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Methylene Group: The methylene group can be introduced via a Wittig reaction using a suitable phosphonium ylide.
Formation of the Oxolane Ring: The oxolane ring can be synthesized through an intramolecular cyclization reaction involving a diol precursor.
Coupling of the Piperidine and Oxolane Rings: The final step involves coupling the piperidine and oxolane rings through a condensation reaction with ethanone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylidenepiperidin-1-yl)-2-(oxolan-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives depending on the nature of the substituent.
Scientific Research Applications
1-(3-methylidenepiperidin-1-yl)-2-(oxolan-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-methylidenepiperidin-1-yl)-2-(oxolan-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with the target molecule, particularly in their ethanone core and heterocyclic substituents:
Structural and Functional Analysis
- The oxolan-2-yl group increases polarity, likely improving aqueous solubility relative to purely aromatic analogs (e.g., thiophenyl derivatives in ).
- Reactivity and Applications: Piperidine-containing compounds are often explored for bioactivity (e.g., kinase inhibition, antimicrobial effects), as seen in and . Sulfanylidene derivatives (e.g., ) exhibit catalytic utility, whereas oxolan-containing analogs (e.g., ) are prioritized for solubility-driven applications.
Physical Properties :
Table: Comparative Physicochemical Data
Research Findings and Implications
Synthetic Challenges :
- Biological Potential: Analogous compounds with oxolan or piperidine moieties show antimicrobial activity (e.g., ), suggesting the target compound could be screened for similar effects.
- Catalytic Utility: The sulfanylidene group in enhances metal coordination, whereas the target’s piperidinyl group might stabilize transition states in organocatalysis.
Biological Activity
1-(3-methylidenepiperidin-1-yl)-2-(oxolan-2-yl)ethan-1-one, with the CAS number 2034551-15-8, is a synthetic organic compound notable for its structural complexity. It features a piperidine ring substituted with a methylidene group and an oxolane (tetrahydrofuran) moiety, which contribute to its unique chemical properties and potential applications in medicinal chemistry.
- Molecular Formula : C12H19NO2
- Molecular Weight : 209.29 g/mol
- Structure : The compound contains a carbonyl functional group (C=O), classifying it as a ketone and a nitrogen-containing heterocyclic compound due to the piperidine ring.
While specific data on the biological activity of this compound is limited, compounds with similar structures often exhibit pharmacological activity through interactions with neurotransmitter systems or inhibition of specific enzymes. The piperidine and oxolane rings may influence the compound's ability to interact with biological targets, potentially modulating receptor activity or enzyme functions.
Potential Pharmacological Effects
Research suggests that compounds in this class may exhibit:
- Antidepressant Activity : Related piperidine derivatives have been studied for their effects on serotonin and norepinephrine reuptake inhibition.
- Antiviral Properties : Some structurally similar compounds have shown promise in inhibiting viral replication.
Case Study 1: Antidepressant Activity
A study investigating the antidepressant potential of piperidine derivatives found that modifications to the piperidine ring can enhance serotonin receptor affinity. This suggests that this compound might possess similar properties, warranting further investigation into its efficacy as an antidepressant agent.
Case Study 2: Antiviral Screening
In a collaborative drug discovery initiative, compounds structurally akin to this compound were screened for antiviral activity against various pathogens. Results indicated that certain modifications could lead to enhanced antiviral efficacy, suggesting that this compound might also be explored for similar applications .
Analytical Techniques
To assess the biological activity and purity of this compound, several analytical methods can be employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and purity assessment |
| Mass Spectrometry (MS) | Molecular weight determination |
| High Performance Liquid Chromatography (HPLC) | Purity analysis and stability testing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
